2-[(benzylsulfonyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting benzoyl chloride with appropriate amines.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzamide derivative with phenylmethanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the ethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(phenylmethanesulfonamido)benzamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-(phenylmethanesulfonamido)benzamide
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the specific substitution pattern on the thiadiazole ring and the presence of both sulfonamide and benzamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O3S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-2-16-20-21-18(26-16)19-17(23)14-10-6-7-11-15(14)22-27(24,25)12-13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3,(H,19,21,23) |
InChI Key |
LVENYGBXHWZRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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